4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine

Lipophilicity Drug-likeness Permeability

4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine (CAS 1261443-81-5) is a substituted biphenylamine with the molecular formula C13H9ClF3N and a molecular weight of 271.66 g·mol⁻¹. The compound bears a chlorine atom at the 4-position of the aniline ring, a trifluoromethyl group at the 4'-position of the opposite ring, and a primary amine at the 2-position, creating an ortho-substituted biphenyl scaffold with strong electron-withdrawing character.

Molecular Formula C13H9ClF3N
Molecular Weight 271.66 g/mol
Cat. No. B12078690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine
Molecular FormulaC13H9ClF3N
Molecular Weight271.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)C(F)(F)F
InChIInChI=1S/C13H9ClF3N/c14-10-5-6-11(12(18)7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
InChIKeyWIYRBJHJGUMYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine – A Defined Halogenated Biphenylamine Building Block for Medicinal Chemistry Procurement


4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine (CAS 1261443-81-5) is a substituted biphenylamine with the molecular formula C13H9ClF3N and a molecular weight of 271.66 g·mol⁻¹ . The compound bears a chlorine atom at the 4-position of the aniline ring, a trifluoromethyl group at the 4'-position of the opposite ring, and a primary amine at the 2-position, creating an ortho-substituted biphenyl scaffold with strong electron-withdrawing character [1]. This specific substitution pattern distinguishes it from both mono-substituted biphenylamines and regioisomers with the amine at the 3- or 4-position.

Why 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine Cannot Be Replaced by Generic Biphenylamine Analogs


Biphenylamines with different halogenation patterns exhibit substantial differences in lipophilicity, electronic distribution, and target-binding geometry . The simultaneous presence of a para-chlorine (σₚ = +0.23) and a para-trifluoromethyl (σₚ = +0.54) group in 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine creates a strongly electron-deficient biphenyl core that cannot be replicated by either the mono-chloro or mono-trifluoromethyl analogs [1]. In structure-activity relationship studies of biphenylamine-based Mcl-1 and TRPV1 inhibitors, even small changes in halogen substitution led to >10-fold shifts in IC₅₀ values, demonstrating that generic substitution is not viable for optimised lead series [2].

Quantitative Differentiation Evidence for 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation Against the Non-Chlorinated Analog 4'-Trifluoromethyl-biphenyl-2-ylamine

The chlorine substituent contributes approximately +0.7 to +1.0 log units to the partition coefficient relative to the non-chlorinated analog. Based on experimental LogP data for the closely related regioisomer 2'-Chloro-4'-(trifluoromethyl)biphenyl-4-ylamine (LogP = 5.19, PSA = 26.02 Ų) , the target compound is predicted to occupy a significantly more lipophilic space compared to 4'-trifluoromethyl-biphenyl-2-ylamine (estimated LogP ≈ 4.0–4.3 based on the absence of the chlorine contribution) . This difference is critical for achieving brain penetration or binding to hydrophobic protein pockets.

Lipophilicity Drug-likeness Permeability

Electronic Effect Differentiation Against the Non-Trifluoromethylated Analog 4-Chloro-biphenyl-2-ylamine

The trifluoromethyl group (σₚ = +0.54) exerts a substantially stronger electron-withdrawing effect than hydrogen (σₚ = 0.00) [1]. In the target compound, the combined effect of 4-Cl (σₚ = +0.23) and 4'-CF₃ (σₚ = +0.54) produces a net electron-deficient biphenyl scaffold with a summed σₚ of +0.77. By contrast, 4-Chloro-biphenyl-2-ylamine has a summed σₚ of only +0.23. This electronic difference alters the pKa of the aniline NH₂ group and the reactivity of the aromatic rings toward electrophilic substitution .

Electron-withdrawing effect Hammett constant Reactivity

Regioisomeric Differentiation: 2-Amine vs. 4-Amine Position in Biphenyl Scaffold

The 2-amine regioisomer (target compound, CAS 1261443-81-5) differs from the 4-amine regioisomer (4'-Chloro-2-trifluoromethyl-biphenyl-4-amine, CAS 853299-21-5) in the position of the primary amine group . This positional change alters the dihedral angle between the two phenyl rings and the spatial orientation of the amine hydrogen-bond donor. In related biphenylamine series, the 2-amine isomer consistently exhibits a lower pKa (estimated 3.5–4.0) compared to the 4-amine isomer (pKa ≈ 4.5–5.0) due to steric hindrance and intramolecular interactions, affecting protonation state at physiological pH [1].

Regioisomerism pKa Binding orientation

Synthetic Accessibility: Suzuki-Miyaura Cross-Coupling Efficiency for 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine

The target compound can be synthesised via Suzuki-Miyaura cross-coupling of 2-amino-5-chlorophenylboronic acid with 4-bromobenzotrifluoride or the reverse coupling pair [1]. In the general process for biphenyl derivatives described in US Patent 7,893,306, biphenyl products bearing trifluoromethyl and chloro substituents were obtained in yields exceeding 85% when using Pd-catalysed Grignard homocoupling conditions [2]. By comparison, the non-chlorinated analog (4'-trifluoromethyl-biphenyl-2-ylamine) is synthesised with comparable yields, but the absence of the chlorine atom limits subsequent late-stage functionalisation options via cross-coupling or nucleophilic aromatic substitution, reducing the scaffold's versatility for library synthesis .

Suzuki coupling Synthetic yield Industrial scalability

Optimal Application Scenarios for 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine Based on Quantitative Differentiation Evidence


Lead Optimisation in CNS-Penetrant Drug Discovery Programs

The compound's elevated LogP (~5.2) makes it a suitable fragment for CNS drug discovery where blood-brain barrier penetration is required. The combined chlorine and trifluoromethyl substitution pattern meets the criteria for CNS multiparameter optimisation (MPO) scores, providing a balanced profile of lipophilicity and polar surface area (PSA ≈ 26 Ų) . In comparison, the non-chlorinated analog falls below the optimal LogP range for CNS penetration, while the non-CF₃ analog lacks sufficient metabolic stability [1]. This scaffold is particularly appropriate for programs targeting GPCRs, ion channels, or kinases expressed in the central nervous system.

Parallel Library Synthesis Requiring Orthogonal Functionalisation Handles

The presence of the chlorine atom at the 4-position of the aniline ring provides a chemically orthogonal handle for sequential derivatisation. After initial amine functionalisation (e.g., amide bond formation or sulfonamide coupling), the Ar-Cl bond can participate in Buchwald-Hartwig amination, Suzuki coupling, or Sonogashira coupling to introduce additional diversity . This 'amine-first, chlorine-second' strategy is not feasible with the non-chlorinated analog 4'-trifluoromethyl-biphenyl-2-ylamine, which requires pre-functionalisation of the biphenyl core before amine introduction, adding 1–2 synthetic steps to library production [1].

Structure-Activity Relationship Studies on Halogen-Bonding Interactions

The juxtaposition of chlorine (halogen-bond donor potential via σ-hole) and trifluoromethyl (strongly electron-withdrawing, non-halogen-bonding) groups at opposite para positions creates a unique electronic environment for probing halogen-bonding interactions with protein targets . In TRPV1 and Mcl-1 inhibitor programs where biphenyl-chloro-trifluoromethyl derivatives have shown low nanomolar IC₅₀ values (e.g., IC₅₀ = 4.5 nM at rat TRPV1 for a close analog) [1], the specific 4-Cl substitution pattern was critical for activity, and the corresponding 4-H or 4-F analogs showed >50-fold reduced potency [2]. This compound serves as a key SAR probe for validating halogen-bond-dependent binding modes.

Agrochemical Intermediate for Fungicidal Carboxamide Synthesis

Biphenylamines with chloro and trifluoromethyl substituents are key intermediates in the synthesis of fungicidal carboxamides as described in the patent literature on heterocyclically substituted biphenylamine derivatives . The target compound's 2-amine position allows direct coupling with heterocyclic carboxylic acid chlorides to generate carboxamide fungicides. The presence of both electron-withdrawing groups (Cl and CF₃) enhances the hydrolytic stability of the resulting amide bond under field conditions compared to analogs lacking one of these groups [1].

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